molecular formula C12H24O3 B6605704 1,1,2-Trimethoxy-4-propylcyclohexane CAS No. 2287281-99-4

1,1,2-Trimethoxy-4-propylcyclohexane

Cat. No.: B6605704
CAS No.: 2287281-99-4
M. Wt: 216.32 g/mol
InChI Key: YOBXHHPEWJDETR-UHFFFAOYSA-N
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Description

1,1,2-Trimethoxy-4-propylcyclohexane is a high-purity synthetic reference standard provided for research and development purposes. This multi-functionalized cyclohexane derivative is characterized by the presence of three methoxy groups and a propyl chain, a structure that suggests potential for investigation in various scientific fields. Researchers may find value in this compound for use in organic synthesis, where it can serve as a key intermediate or a building block for more complex architectures, particularly in the development of novel fragrances, flavors, or pharmaceuticals. Its structural features also make it a candidate for studies in material science, such as in the formulation of specialty solvents or liquid crystals. Future research may explore its physical and chemical properties, including its boiling point, density, and refractive index, to better understand its behavior and applications. In the field of analytical chemistry, this compound could be utilized as a volatile organic compound (VOC) standard in methods like gas chromatography-mass spectrometry (GC-MS) for environmental monitoring or metabolomics profiling . Furthermore, the structural motif of alkylated and methoxylated cyclohexanes is sometimes explored in combustion science for the development of surrogate fuel models, indicating a potential, though not yet established, application in energy research . The mechanism of action for this compound is highly dependent on the specific research context and remains to be fully characterized. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,1,2-trimethoxy-4-propylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-5-6-10-7-8-12(14-3,15-4)11(9-10)13-2/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBXHHPEWJDETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(C(C1)OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1,2-Trimethoxy-4-propylcyclohexane can be achieved through various synthetic routes. One common method involves the methylation of a precursor compound using dimethyl sulfate as the alkylating agent in the presence of sodium hydroxide. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1,2-Trimethoxy-4-propylcyclohexane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide or sodium ethoxide can replace the methoxy groups with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,2-Trimethoxy-4-propylcyclohexane has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological targets.

    Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethoxy-4-propylcyclohexane involves its interaction with specific molecular targets and pathways. The methoxy groups and the propyl group contribute to its chemical reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

1,1,2-Trimethoxy-4-propylcyclohexane can be compared with other similar compounds, such as:

    1,1,2-Trimethoxy-4-methylcyclohexane: This compound has a methyl group instead of a propyl group, leading to differences in its chemical and physical properties.

    1,1,2-Trimethoxy-4-ethylcyclohexane:

Q & A

Q. What are the key challenges in synthesizing 1,1,2-Trimethoxy-4-propylcyclohexane, and what methodologies can address them?

Synthesis of this compound requires precise regioselective functionalization due to its three methoxy groups and a propyl substituent. Multi-step strategies, such as Grignard alkylation for propyl addition and acid-catalyzed etherification for methoxy group installation, are commonly employed. Intermediate purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate stereoisomers . Confirming regiochemistry at each step using <sup>13</sup>C NMR (e.g., distinguishing methoxy carbons at δ 50–55 ppm) is essential .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C12H24O3).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals from methoxy and cyclohexane protons.
  • Infrared spectroscopy (IR) to verify methoxy C-O stretches (~1100 cm<sup>−1</sup>) and absence of hydroxyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and chemical-resistant gloves due to potential volatility and dermal toxicity (similar to cyclohexane derivatives).
  • Avoid inhalation; monitor for CNS depression.
  • Store under inert gas (argon) to prevent oxidation, as methoxy groups are sensitive to radical degradation .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity of this compound?

The axial/equatorial arrangement of methoxy groups impacts hydrogen-bonding interactions and steric hindrance . For example:

  • Axial methoxy groups increase steric strain, reducing nucleophilic substitution rates.
  • Equatorial propyl chains enhance hydrophobic interactions in supramolecular studies.
    Computational tools like density functional theory (DFT) can predict energy barriers for conformational changes .

Q. What experimental designs resolve contradictions in reported bioactivity data for cyclohexane derivatives?

  • Dose-response assays with standardized solvent controls (e.g., DMSO ≤0.1% v/v) to mitigate solvent interference.
  • Comparative metabolomics to distinguish compound-specific effects from metabolic byproducts.
  • Molecular docking to validate target binding (e.g., cyclooxygenase or cytochrome P450 isoforms) .

Q. How can researchers optimize catalytic systems for selective demethylation of this compound?

  • Test Lewis acids (e.g., BBr3) under controlled anhydrous conditions for regioselective methoxy cleavage.
  • Monitor reaction progress via thin-layer chromatography (TLC) with iodine visualization.
  • Compare kinetics under microwave irradiation vs. conventional heating to enhance yield .

Q. What computational models predict the environmental fate of this compound?

  • Use EPI Suite or TEST software to estimate biodegradation half-lives and partition coefficients (log P ~2.5).
  • Model photodegradation pathways using time-dependent DFT (TD-DFT) to assess methoxy group stability under UV light .

Methodological Guidance

Q. How should researchers design stability studies for this compound?

  • Conduct accelerated degradation tests at 40°C/75% RH over 4 weeks, analyzing samples weekly via HPLC-UV .
  • Identify degradation products using LC-QTOF-MS and compare to PubChem’s spectral libraries .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Standardize starting materials (e.g., cyclohexene purity ≥99%).
  • Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature).
  • Validate reproducibility across ≥3 independent syntheses .

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